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Compound of Interest

2-Chloro-5,6,7,8-tetrahydro-1,6-
Compound Name:
naphthyridine

cat. No.: B1592278

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a pivotal heterocyclic compound that has
emerged as a highly valued building block for researchers, scientists, and drug development
professionals. Its unique bicyclic structure, combining a pyridine ring with a saturated piperidine
ring, offers a three-dimensional architecture that is frequently sought in the design of novel
therapeutics. The strategic placement of a reactive chlorine atom at the 2-position provides a
versatile chemical handle for extensive derivatization, making it a "privileged scaffold" in
medicinal chemistry.

This guide provides a comprehensive overview of the synthesis, reactivity, and critical
applications of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, offering field-proven insights
for its effective utilization in research and development programs. It serves as an essential
intermediate in the synthesis of a wide range of biologically active compounds, particularly
those targeting the central nervous system, viral enzymes, and nuclear receptors.[1]

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its handling, reaction
design, and analytical characterization. The molecule is most commonly available as a
hydrochloride salt to improve its stability and handling characteristics.
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Value
Property Value (Free Base) (Hydrochloride Source(s)
Salt)
2-chloro-5,6,7,8-
2-chloro-5,6,7,8-
tetrahydro-1,6-
IUPAC Name tetrahydro-1,6- o [2][3]
o naphthyridine;hydroch
naphthyridine .
loride
CAS Number 210539-05-2 766545-20-4 [2][3][4]
Molecular Formula CsHoCIN2 CsH10CI2N2 [3114]
Molecular Weight 168.62 g/mol 205.08 g/mol [21[3114]
_ _ White to off-white
Appearance Solid (Typical) ] [2]
solid
C1CNCC2=CIN=C(C C1CNCC2=C1N=C(C
SMILES [2][3]
=C2)ClI =C2)CI.Cl
INChl=1S/C8H9CIN2/ InChl=1S/C8H9CIN2.
€9-8-2-1-6-5-10-4-3- CIH/c9-8-2-1-6-5-10-
InChl [2][3]
7(6)11-8/h1-2,10H,3- 4-3-7(6)11-8;/h1-
5H2 2,10H,3-5H2;1H
2-8°C, under inert gas ]
) 2-8°C, under inert gas
Storage (Nitrogen or Argon), [1][4]

protected from light

(Nitrogen or Argon)

Synthesis and Manufacturing Insights

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core is a critical process, with several

strategies developed to access this scaffold efficiently. While multiple routes exist for the

broader naphthyridine family, including cobalt-catalyzed [2+2+2] cyclizations and variations of

the Friedlander synthesis, a common and scalable approach for this specific scaffold often

involves a multi-step sequence starting from readily available pyridine derivatives.[5][6]

One notable asymmetric synthesis was developed for the core of TAK-828F, a potent RORyt

inverse agonist.[7][8] This pathway highlights modern synthetic strategies, including Heck-type
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vinylation and enantioselective hydrogenation, to construct the chiral tetrahydronaphthyridine

ring system.

Below is a generalized workflow illustrating a conceptual synthetic pathway.
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Caption: Conceptual workflow for the synthesis of the target scaffold.

Chemical Reactivity: A Hub for Molecular Diversity

The true value of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine in drug discovery lies in its
predictable and versatile reactivity. The molecule possesses two primary sites for chemical
modification: the electrophilic C2-position and the nucleophilic N6-amine.

» Nucleophilic Aromatic Substitution (SNAr) at C2: The electron-withdrawing nature of the
pyridine nitrogen atoms activates the C2-position, making the chloro-substituent an excellent
leaving group. This allows for facile displacement by a wide array of nucleophiles, including
amines, alcohols, and thiols, providing the primary route to generate diverse libraries of
analogs.[2]

e N6-Amine Functionalization: The secondary amine in the piperidine ring is nucleophilic and
can be readily functionalized. Common reactions include:

o Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides
and sulfonamides.

o Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl
halides.

o Boc Protection: Installation of a tert-butyloxycarbonyl (Boc) group is a common strategy to
temporarily block the N6-amine's reactivity, allowing for selective chemistry at the C2-
position. The Boc group can then be removed under acidic conditions.

o Palladium-Catalyzed Cross-Coupling: The C-Cl bond is also amenable to various palladium-
catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling
the formation of C-C, C-N, and C-O bonds to introduce complex aryl, heteroaryl, or alkyl
groups.
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Caption: Key reactivity pathways for chemical diversification.

Core Applications in Drug Discovery

The tetrahydronaphthyridine scaffold derived from this chloro-intermediate is present in
numerous potent and selective therapeutic agents.

HIV-1 Integrase Inhibition

A significant application of this scaffold is in the development of inhibitors for HIV-1 integrase, a
critical enzyme for viral replication.[2] Derivatives of 8-hydroxy-[2][4]naphthyridine have been
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designed that potently inhibit the strand transfer process catalyzed by integrase.[9] More
recently, the 5,6,7,8-tetrahydro-1,6-naphthyridine core has been instrumental in creating a new
class of HIV-1 inhibitors known as integrase-allosteric site inhibitors (INLAIs), which bind to the
enzyme's LEDGF/p75-binding site and induce aberrant multimerization.[10]

RORyt Inverse Agonists for Autoimmune Diseases

Retinoid-related orphan receptor yt (RORYyt) is a master regulator of Th17 cell differentiation
and is a key target for treating autoimmune diseases like psoriasis and inflammatory bowel
disease. The asymmetric synthesis of TAK-828F, a potent and selective RORyt inverse agonist,
prominently features the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[7][8] The specific
stereochemistry and conformation provided by this core are critical for its high-affinity binding
and biological activity.

Broader Therapeutic Potential

Beyond these well-defined roles, the broader naphthyridine class of compounds has been
investigated for a range of other pharmacological activities. Preliminary studies suggest
potential for developing derivatives with antimicrobial and anticancer properties, making 2-
chloro-5,6,7,8-tetrahydro-1,6-naphthyridine a versatile starting point for diverse discovery
programs.[2]

Exemplar Experimental Protocol: Boc Protection of
the N6-Amine

This protocol describes a standard, self-validating procedure for protecting the secondary
amine, a crucial first step in many synthetic sequences to enable selective C2-functionalization.

Objective: To synthesize tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate.
Materials:

e 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (1.0 eq)

o Di-tert-butyl dicarbonate (Bocz0) (1.1 eq)

» Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Saturated aqueous sodium bicarbonate (NaHCO3)

Brine (Saturated agqueous NacCl)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Step-by-Step Methodology:

Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add 2-
chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.

Solvent Addition: Add anhydrous DCM to dissolve or suspend the starting material (approx.
0.1 M concentration).

Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the base (TEA or
DIPEA) dropwise. The purpose of the base is twofold: to neutralize the hydrochloride salt
and to scavenge the acid byproduct generated during the reaction.

Reagent Addition: While maintaining the temperature at 0 °C, add a solution of Bocz20 in
DCM dropwise over 10-15 minutes.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm
the consumption of the starting material.

Aqueous Workup: Once the reaction is complete, quench by adding water. Transfer the
mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous
NaHCOs and brine. The bicarbonate wash removes any remaining acidic species.

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSOa or NazSOa,
filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by flash column chromatography on
silica gel using a gradient of ethyl acetate in hexanes to yield the pure Boc-protected
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product.

Structural Characterization

The identity and purity of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine and its derivatives
are confirmed using a suite of standard spectroscopic techniques.[2]

» Nuclear Magnetic Resonance (NMR): *H and 3C NMR spectroscopy are used to confirm the
molecular structure, providing detailed information about the hydrogen and carbon
framework.

e Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental
composition.

e Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the
molecule.

Conclusion

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine stands as a testament to the power of
heterocyclic chemistry in modern medicine. Its robust synthesis, predictable reactivity, and
structurally privileged core have cemented its role as a critical intermediate for drug discovery
professionals. From combating HIV to modulating the immune system, the derivatives
originating from this scaffold continue to push the boundaries of therapeutic innovation. A
thorough understanding of its chemical properties and reactivity is paramount for any
researcher aiming to leverage its vast potential in the development of next-generation
pharmaceuticals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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